3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chloro-5-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(2-bromo-5-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(2-iodo-5-methylphenyl)cyclobutan-1-ol
Uniqueness
Compared to similar compounds, 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity, stability, and interactions with biological targets. The fluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-10(12)9(4-7)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
InChI Key |
RSZSIFHLTXZCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CC(C2)O)N |
Origin of Product |
United States |
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